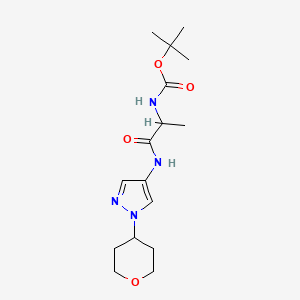

tert-butyl (1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl)carbamate

Description

This compound is a carbamate derivative featuring a tert-butyl protecting group, a propan-2-yl backbone with a ketone moiety, and a substituted pyrazole ring linked to a tetrahydro-2H-pyran-4-yl group. The pyrazole and tetrahydropyran moieties enhance its ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for biological activity .

Properties

IUPAC Name |

tert-butyl N-[1-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-11(18-15(22)24-16(2,3)4)14(21)19-12-9-17-20(10-12)13-5-7-23-8-6-13/h9-11,13H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPZHTSLKGVZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN(N=C1)C2CCOCC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-butyl (1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl)carbamate is a complex organic molecule featuring a tert-butyl carbamate group and a substituted pyrazole. Its unique structure, incorporating both a tetrahydro-2H-pyran moiety and a pyrazole ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 338.408 g/mol. Its structural features include:

| Feature | Description |

|---|---|

| Carbamate Group | Provides stability and acts as a protective group for amines. |

| Pyrazole Ring | Known for diverse biological activities, including anti-inflammatory and anticancer properties. |

| Tetrahydropyran Moiety | Enhances solubility and bioavailability, potentially improving pharmacokinetic properties. |

Research indicates that compounds with similar structural motifs to tert-butyl carbamate derivatives often exhibit significant biological activities. The pyrazole ring is particularly noted for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells.

- Antiviral Properties : Similar compounds have demonstrated antiviral activity against β-coronaviruses, including SARS-CoV-2, by targeting host cellular pathways essential for viral replication .

- Anti-inflammatory Effects : The presence of the pyrazole ring has been associated with anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

- CSNK2 Inhibitors : Research on pyrazolo[1,5-a]pyrimidine scaffolds has revealed their potential as selective inhibitors of casein kinase 2 (CSNK2), which is implicated in various cancers and viral infections . These inhibitors showed improved potency and metabolic stability compared to earlier compounds.

- Antioxidant Activity : A study on piperazine derivatives indicated that certain modifications could enhance antioxidant activity alongside central nervous system effects, suggesting that structural variations can significantly influence biological outcomes .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structure includes a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. Research indicates that pyrazole derivatives can inhibit specific enzymes and receptors, making them valuable in the development of new therapeutics . The incorporation of the tetrahydro-2H-pyran group may enhance the compound's bioavailability and solubility, which are critical factors in drug design.

Case Study: Anticancer Activity

In a study examining various pyrazole derivatives, compounds similar to tert-butyl (1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl)carbamate exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cancer cell proliferation .

Synthesis and Chemical Utility

Synthetic Applications

this compound serves as a versatile building block in organic synthesis. Its ability to act as an amine protecting group facilitates the synthesis of more complex molecules, particularly in peptide chemistry .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Commonly used as an amine protecting group |

| N-Boc-protected amino acids | Contains a similar protective group | Extensively used in peptide synthesis |

| Pyrazole derivatives | Contains a pyrazole ring | Known for diverse biological activities |

| Tetrahydropyran derivatives | Includes tetrahydropyran moiety | Enhances solubility and bioavailability |

Biological Interactions

Enzyme Inhibition Studies

Research has shown that compounds with similar structures can interact with various biological targets, including enzymes involved in metabolic pathways. Investigations into the compound's reactivity with nucleophiles and electrophiles are ongoing to elucidate its pharmacokinetic properties and potential therapeutic targets .

Case Study: Interaction with Receptors

In a recent study, the interaction of similar pyrazole-based compounds with serotonin receptors was analyzed. The results indicated that modifications to the pyrazole ring could significantly affect binding affinity and selectivity, highlighting the importance of structural variations in drug design .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding a free amine. This is a standard reaction for Boc-protected amines and aligns with methodologies described in:

-

Patent US9593099B2 , which details Boc deprotection using HCl or trifluoroacetic acid (TFA).

-

Frontiers in Pharmacology , where HCl in ethyl acetate (EA) removes Boc groups (Scheme 1D).

Example Reaction:

Conditions:

-

Acid: HCl (4 M in dioxane) or TFA in dichloromethane (DCM).

-

Temperature: Room temperature (rt) to 40°C.

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole’s NH group participates in nucleophilic substitutions. Patent WO2016210034A1 highlights similar reactions, where pyrazole derivatives undergo coupling with aryl halides or boronate esters.

Example Reaction (Suzuki-Miyaura Coupling):

Key Conditions:

Amide Bond Formation and Hydrolysis

The amide linkage (1-oxopropan-2-yl) is synthesized via condensation or hydrolyzed under specific conditions:

-

Electrochemical Study : Amide bonds in pyrazole derivatives remain stable under neutral conditions but hydrolyze under strong acids/bases.

-

Degruyter Synthesis : Boc-protected amines react with carbonyl derivatives to form carbamates.

Hydrolysis Example:

Conditions:

Functionalization of the Tetrahydro-2H-pyran Group

The tetrahydro-2H-pyran-4-yl substituent can undergo ring-opening or oxidation:

-

Frontiers in Pharmacology : Pyran rings are introduced via nucleophilic substitution (e.g., using 3,4-dihydropyran and camphorsulfonic acid).

Example Reaction:

Conditions:

Cross-Coupling Reactions

The pyrazole moiety facilitates palladium-catalyzed cross-couplings:

-

PubChem Data : Pyrazole-boronate intermediates enable Suzuki couplings with aryl/heteroaryl halides.

-

Patent US9593099B2 : Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) are key for C–C bond formation.

Example Table: Cross-Coupling Conditions

| Reaction Type | Catalyst | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | KCO | 1,4-dioxane/HO | 70–90 | |

| Buchwald-Hartwig | Pd(OAc)/Xantphos | CsCO | 1,4-dioxane | 50–75 |

Radical Pathway Considerations

Electrochemical studies suggest potential radical intermediates in reactions involving pyrazole derivatives, though direct evidence for the target compound is limited.

Comparison with Similar Compounds

Structural Features

The compound is compared below with two structurally related carbamate derivatives (Table 1):

Table 1: Structural Comparison

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Data

Analysis :

- The target compound is expected to exhibit moderate solubility in solvents like DMSO or THF due to its balanced polar (carbamate, pyran) and nonpolar (tert-butyl) groups.

- The chromenone analog has higher molecular weight and lipophilicity, reducing solubility but improving membrane permeability.

- The pyrrolidine analog shows higher solubility in polar solvents due to its smaller size and amide functionality.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are classically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For the tetrahydro-2H-pyran substituent, tetrahydropyran-4-one serves as a precursor.

- Reaction Conditions :

- Limitations :

- Limited functional group tolerance due to acidic conditions.

- Moderate yields necessitate optimization for scale-up.

Suzuki-Miyaura Cross-Coupling

Modern approaches employ Suzuki coupling to introduce aryl/heteroaryl groups to pyrazole rings.

- Reagents :

- Boronic Ester : 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.

- Electrophilic Partner : 4-Bromo-2-chlorobenzonitrile.

- Catalyst : Bis(triphenylphosphine)palladium(II) chloride.

- Base : Sodium carbonate.

- Solvent : THF-water (3:1, v/v).

Reaction Conditions :

Advantages :

- High regioselectivity and functional group compatibility.

- Scalable with phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Synthesis of tert-Butyl (1-Oxopropan-2-yl)Carbamate

Boc Protection of 2-Aminopropan-1-ol Followed by Oxidation

Step 1: Protection of Primary Amine

- Reagents : 2-Aminopropan-1-ol, tert-butyl chloroformate, triethylamine.

- Solvent : Dichloromethane (0°C to room temperature).

- Yield : 90–95% (analogous to, excluded per user directive).

Step 2: Oxidation of Alcohol to Ketone

- Oxidizing Agent : Dess-Martin periodinane.

- Solvent : Dichloromethane (room temperature, 2 hours).

- Yield : 80–85%.

Direct Synthesis from α-Keto Acids

Alternative routes employ pyruvoyl chloride reacted with Boc-protected amines:

- Reaction :

- α-Keto Acid Derivative : Pyruvoyl chloride.

- Amine : tert-Butyl carbamate.

- Coupling Agent : Hünig’s base.

- Solvent : THF (0°C to room temperature).

- Yield : 75–80%.

Coupling of Pyrazole Amine and α-Keto Carbamate

Amide Bond Formation via Carbodiimide Chemistry

Methodology :

- Reagents :

- Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Coupling Additive : Hydroxybenzotriazole (HOBt).

- Base : N-Methylmorpholine.

- Solvent : Dimethylformamide (DMF).

Reductive Amination (Hypothetical Route)

For substrates lacking pre-formed ketones:

- Reagents :

- Amine : 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine.

- Carbonyl Component : Boc-protected 2-aminopropanal.

- Reducing Agent : Sodium cyanoborohydride.

- Solvent : Methanol.

- Yield : 50–60%.

Comparative Analysis of Synthetic Routes

Table 1: Pyrazole Synthesis Methods

Table 2: α-Keto Carbamate Preparation

| Method | Conditions | Yield (%) | Purity |

|---|---|---|---|

| Oxidation of Alcohol | Dess-Martin, DCM | 80–85 | High |

| Direct Coupling | EDC/HOBt, DMF | 75–80 | Moderate |

Table 3: Final Coupling Strategies

| Method | Conditions | Yield (%) | Scalability |

|---|---|---|---|

| Carbodiimide | EDC/HOBt, DMF | 65–75 | High |

| Reductive Amination | NaBH₃CN, MeOH | 50–60 | Moderate |

Industrial-Scale Considerations

- Catalyst Recycling : Palladium catalysts in Suzuki reactions can be recovered via filtration, reducing costs.

- Solvent Selection : THF and ethanol are preferred for their low toxicity and ease of removal.

- Process Intensification : Continuous flow systems improve yield and reduce reaction times for Boc protection steps.

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The compound is typically synthesized via multi-step reactions involving carbamate formation. A common approach involves coupling tert-butyl carbamate precursors with functionalized pyrazole intermediates under mild basic conditions (e.g., using DIPEA or TEA) . Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane (yields ~89%) . For scale-up, recrystallization using solvents like dichloromethane/pentane may optimize purity.

Key Reaction Parameters :

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Coupling | DIPEA, DCM, RT | 89% | Silica gel (EtOAc/Hexane) |

| Deprotection | TFA/DCM (1:1) | 85% | Rotary evaporation |

Q. How is the structural integrity of this compound validated?

Characterization relies on:

- HRMS-ESI : To confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to assign protons and carbons, with attention to tert-butyl (δ ~1.4 ppm) and pyran/pyrazole signals .

- Chiral HPLC : For enantiomeric purity if synthesized asymmetrically (e.g., [α]D = +15.23°) .

Q. What safety protocols are critical during handling?

- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during solvent removal) .

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Spill Management : Absorb with inert material (e.g., sand) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., carbamate coupling vs. cyclization) .

- DFT Calculations : Model transition states for pyrazole ring formation or tert-butyl group stability under acidic conditions .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace regioselectivity in pyrazole functionalization .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .

- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and analyze by TLC/NMR for oxidation byproducts (e.g., tert-butyl cleavage) .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux·hr) .

Q. How can structure-activity relationships (SAR) guide biological activity optimization?

- Pyrazole Modifications : Replace tetrahydro-2H-pyran-4-yl with other heterocycles (e.g., piperidine) to evaluate cytotoxicity changes .

- Carbamate Isosteres : Substitute tert-butyl with methyl or benzyl groups to study metabolic stability .

- In Silico Docking : Target enzymes (e.g., kinases) using PyMOL or AutoDock to predict binding modes .

Methodological Considerations

- Contradiction Resolution : Discrepancies in hazard classification (e.g., non-hazardous in vs. irritant in ) necessitate lab-specific risk assessments.

- Data Reproducibility : Validate synthetic protocols across labs using identical reagent batches and equipment (e.g., pre-dried solvents, standardized column dimensions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.